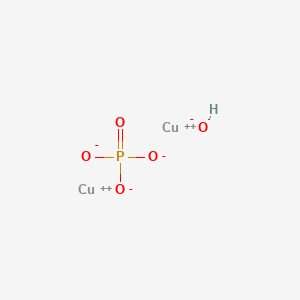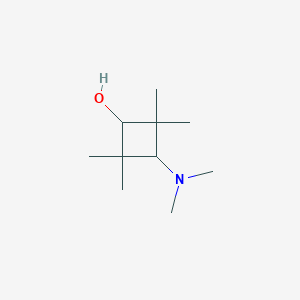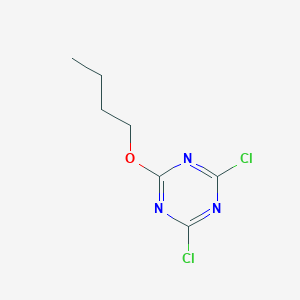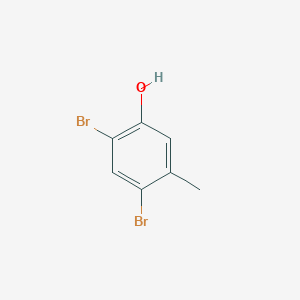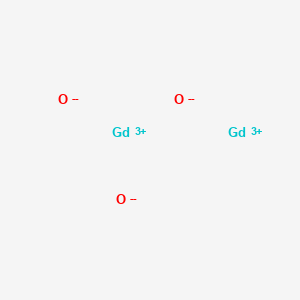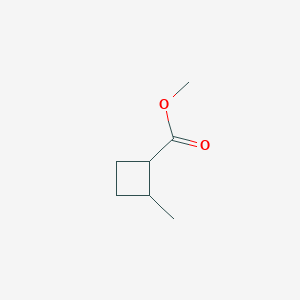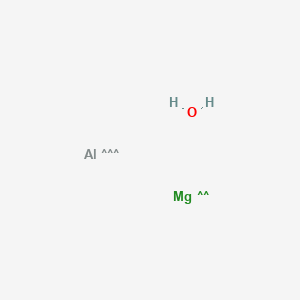
Aluminum magnesium oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aluminum magnesium oxide (AlMgO) is a ceramic material that has gained significant attention in the field of materials science due to its unique properties. It is a compound that is made up of aluminum oxide (Al2O3) and magnesium oxide (MgO) in a 1:1 ratio. The synthesis of AlMgO can be achieved using various methods, and it has been extensively studied for its potential applications in various fields such as catalysis, electronics, and biomedical sciences.
Mecanismo De Acción
The mechanism of action of Aluminum magnesium oxide is not fully understood, but it is believed to be due to its unique crystal structure, which consists of a spinel structure with tetrahedral and octahedral sites. This structure allows for the incorporation of various metal ions, which can affect the properties of the Aluminum magnesium oxide. The surface area and pore size of the Aluminum magnesium oxide also play a role in its mechanism of action, as they can affect the adsorption and desorption of molecules.
Efectos Bioquímicos Y Fisiológicos
Aluminum magnesium oxide has been found to have low toxicity and biocompatibility, making it a promising material for biomedical applications. Studies have shown that Aluminum magnesium oxide can promote cell adhesion and proliferation, and it has been used as a substrate for the growth of various cell types. However, more research is needed to fully understand the biochemical and physiological effects of Aluminum magnesium oxide.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using Aluminum magnesium oxide in lab experiments include its high surface area, thermal stability, and chemical stability. However, the limitations include the difficulty in controlling the size and shape of the particles, as well as the potential for aggregation and agglomeration.
Direcciones Futuras
There are several future directions for the study of Aluminum magnesium oxide, including the development of new synthesis methods, the investigation of its potential use in energy storage, and the exploration of its applications in environmental remediation. Additionally, more research is needed to fully understand the mechanism of action and the biochemical and physiological effects of Aluminum magnesium oxide.
In conclusion, aluminum magnesium oxide is a promising material that has gained significant attention in the field of materials science due to its unique properties. Its potential applications in various fields such as catalysis, electronics, and biomedical sciences have been extensively studied, and there are several future directions for its investigation. However, more research is needed to fully understand its mechanism of action and its biochemical and physiological effects.
Métodos De Síntesis
Aluminum magnesium oxide can be synthesized using various methods such as sol-gel, co-precipitation, and hydrothermal synthesis. The sol-gel method involves the formation of a gel by the hydrolysis and condensation of metal alkoxides in a liquid medium. Co-precipitation involves the precipitation of metal ions from a solution using a precipitating agent, followed by the calcination of the resulting precipitate. Hydrothermal synthesis involves the reaction of metal salts in a high-pressure, high-temperature environment. Each of these methods has its advantages and disadvantages, and the choice of synthesis method depends on the desired properties of the Aluminum magnesium oxide.
Aplicaciones Científicas De Investigación
Aluminum magnesium oxide has been extensively studied for its potential applications in various fields such as catalysis, electronics, and biomedical sciences. In catalysis, Aluminum magnesium oxide has been found to be an effective catalyst for various reactions such as dehydration, hydrogenation, and oxidation. In electronics, Aluminum magnesium oxide has been used as a dielectric material due to its high electrical insulation properties. In biomedical sciences, Aluminum magnesium oxide has been studied for its potential use in drug delivery, tissue engineering, and bioimaging.
Propiedades
Número CAS |
11137-98-7 |
|---|---|
Nombre del producto |
Aluminum magnesium oxide |
Fórmula molecular |
AlH2MgO |
Peso molecular |
69.302 g/mol |
InChI |
InChI=1S/Al.Mg.H2O/h;;1H2 |
Clave InChI |
LUUOIMGRQVOQEG-UHFFFAOYSA-N |
SMILES |
O.[Mg].[Al] |
SMILES canónico |
O.[Mg].[Al] |
Otros números CAS |
11137-98-7 |
Sinónimos |
aluminum magnesium oxide dialuminum magnesium tetraoxide magnesium aluminate magnesium-aluminum oxide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







